Dicarboxymethyldithiocarbamate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
16661-12-4 |
|---|---|
Molecular Formula |
C16H16Cl2NO3- |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
triazanium;2-[carboxylatomethyl(sulfidocarbothioyl)amino]acetate;hydrate |
InChI |
InChI=1S/C5H7NO4S2.3H3N.H2O/c7-3(8)1-6(5(11)12)2-4(9)10;;;;/h1-2H2,(H,7,8)(H,9,10)(H,11,12);3*1H3;1H2 |
InChI Key |
KFAHACPTANYGON-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])N(CC(=O)[O-])C(=S)[S-].[NH4+].[NH4+].[NH4+].O |
Canonical SMILES |
C(C(=O)[O-])N(CC(=O)[O-])C(=S)[S-].[NH4+].[NH4+].[NH4+].O |
Synonyms |
DCMDTC dicarboxymethyldithiocarbamate |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Synthesis of Dicarboxymethyldithiocarbamate and Its Derivatives
Strategies for Dicarboxymethyldithiocarbamate Ligand Synthesis
The synthesis of this compound ligands can be broadly categorized into direct synthesis pathways and precursor-based derivatization approaches, each offering distinct advantages in terms of accessibility, purity, and the potential for structural modifications.
Direct Synthesis Pathways for this compound
The most common direct synthesis of this compound involves the reaction of a secondary amine bearing carboxymethyl groups with carbon disulfide. A key precursor for this reaction is iminodiacetic acid. The reaction proceeds by the nucleophilic attack of the secondary amine on the electrophilic carbon of carbon disulfide, typically in an alkaline medium to facilitate the formation of the dithiocarbamate (B8719985) salt. sci-hub.se
A general reaction scheme for the synthesis of N,N-bis(carboxymethyl)dithiocarbamate from iminodiacetic acid is as follows:
Iminodiacetic acid + Carbon Disulfide + Base → N,N-bis(carboxymethyl)dithiocarbamate salt
The reaction conditions, such as the choice of base (e.g., sodium hydroxide, potassium hydroxide) and solvent, are crucial for optimizing the yield and purity of the final product. mdpi.com The resulting this compound is typically obtained as a salt, which is water-soluble and can be used directly in subsequent modification steps or applications.
| Precursor | Reagents | Key Conditions | Product | Reference |
| Iminodiacetic Acid | Carbon Disulfide, NaOH/KOH | Alkaline aqueous solution | Sodium/Potassium N,N-bis(carboxymethyl)dithiocarbamate | mdpi.com |
Precursor-Based Derivatization Approaches to this compound Analogs
Precursor-based derivatization offers a versatile route to a wide array of this compound analogs by modifying various starting materials. This approach allows for the introduction of additional functionalities and the tuning of the ligand's properties.
One notable example is the synthesis of dithiocarbamate derivatives from amino acids. d-nb.inforsc.org Natural and unnatural amino acids can react with carbon disulfide and an alkyl halide in a one-pot, three-component reaction to yield dithiocarbamate-pendant α-amino acids. rsc.orgresearchgate.net This method provides a modular approach to creating a library of dithiocarbamate analogs with varying steric and electronic properties, depending on the side chain of the parent amino acid.
Another interesting precursor-based approach involves the use of more complex molecules like cholic acid. The reaction of 3-aminopropylamide of cholic acid with carbon disulfide leads to the formation of a cholic acid derivative of dithiocarbamic acid. nih.gov This strategy demonstrates the potential to anchor the dithiocarbamate functionality onto larger, biologically relevant scaffolds.
Synthesis of this compound-Modified Materials
The potent chelating ability of this compound has prompted its incorporation into various solid supports to create materials with enhanced adsorption capacities for heavy metal ions. These materials include polymeric resins, silica-based adsorbents, and potentially, molecularly imprinted polymers.
Polymeric Chelating Resins Incorporating this compound Moieties
A widely studied application of this compound is in the development of chelating resins. A common strategy involves anchoring the this compound ligand onto a pre-existing polymer backbone.
One of the most successful examples is the synthesis of N,N'-di(carboxymethyl)dithiocarbamate chelating resin (PSDC). cncb.ac.cnosti.govnih.gov This is typically achieved by first preparing a chloromethylated polystyrene-divinylbenzene (PS-DVB) copolymer. The chloromethyl groups provide reactive sites for the subsequent anchoring of the N,N-bis(carboxymethyl)dithiocarbamate ligand. cncb.ac.cnosti.govnih.gov The resulting resin exhibits a high affinity for divalent heavy metal ions. cncb.ac.cnosti.govnih.gov
| Polymer Support | Functionalization Steps | Resulting Material | Key Characteristics | References |
| Polystyrene-divinylbenzene (PS-DVB) | 1. Chloromethylation of PS-DVB. 2. Anchoring of N,N-bis(carboxymethyl)dithiocarbamate. | N,N'-di(carboxymethyl)dithiocarbamate chelating resin (PSDC) | High adsorption capacity for Cu(II), Pb(II), and Ni(II). | cncb.ac.cnosti.govnih.gov |
| Sesbania Gum | 1. Epoxidation of sesbania gum. 2. Reaction with triethylenetetramine (B94423). 3. Reaction with carbon disulfide. | Sesbania gum supported dithiocarbamate chelating resin (SGDSA) | High adsorption capacity for metal ions with rapid equilibrium. | cnrs.fruq.edu.au |
Another innovative approach utilizes natural polymers as the support. For instance, sesbania gum, a natural polysaccharide, has been modified to incorporate dithiocarbamate functionalities. cnrs.fruq.edu.au The synthesis involves the epoxidation of sesbania gum, followed by a reaction with triethylenetetramine and subsequent treatment with carbon disulfide to form the dithiocarbamate groups. cnrs.fruq.edu.au
Silica-Supported this compound Adsorbents
Silica (B1680970), with its high surface area and mechanical stability, serves as an excellent support for this compound ligands, leading to highly effective adsorbents for heavy metal removal. encyclopedia.pubmdpi.comresearchgate.netresearchgate.net The synthesis of these materials can be accomplished through either a one-step or a two-step grafting process. rsc.org
The conventional two-step method involves first functionalizing the silica surface with amine groups, typically using an aminosilane (B1250345) coupling agent. researchgate.net The aminated silica is then reacted with carbon disulfide to form the dithiocarbamate moieties on the surface. researchgate.net
A more recent and efficient one-step approach involves the direct grafting of a siloxydithiocarbamate precursor onto the silica surface. rsc.org This method has been shown to produce dithiocarbamate-functionalized silicas that are free of residual amine groups, which can be a drawback of the two-step process. rsc.org
The resulting silica-supported dithiocarbamate adsorbents have demonstrated significant adsorption capacities for various heavy metal ions.
| Silica Support | Synthesis Method | Adsorbent Name | Adsorption Capacity (mmol/g) for selected ions | References |
| Chloro-functionalized silica matrix | Anchoring of macromolecular dithiocarbamate | Si-DTC | Pb(II): 0.34, Cd(II): 0.36, Cu(II): 0.32, Hg(II): 0.40 | researchgate.net |
| Mesoporous silica | One-step grafting with siloxydithiocarbamate precursor | DTC-functionalized silica | High affinity for Hg(II) | rsc.org |
| Silica gel | Two-step: amination followed by reaction with CS2 | Dithiocarbamate-modified silica gel | Effective for cisplatin (B142131) removal | mdpi.com |
Development of Molecularly Imprinted Polymers (MIPs) Utilizing this compound Functionalities
Molecularly imprinted polymers (MIPs) are synthetic polymers engineered with specific recognition sites for a target molecule. mostwiedzy.plnih.govacs.orgrsc.org This is achieved by polymerizing functional monomers in the presence of a template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and functionality to the template.
While direct examples of MIPs specifically utilizing this compound as the functional monomer are not extensively reported, the principles of MIP synthesis suggest its high potential in this area. Dithiocarbamate groups are excellent ligands for many metal ions, making them ideal functional monomers for creating ion-imprinted polymers (IIPs) for the selective removal of heavy metals. mostwiedzy.plmdpi.com
The synthesis of such an IIP would involve:
Complex Formation: The target metal ion (template) would form a complex with the this compound functional monomer.
Polymerization: The complex would be co-polymerized with a cross-linking monomer to form a rigid polymer matrix.
Template Removal: The metal ion template would be leached out, creating specific binding sites within the polymer.
This approach could lead to highly selective adsorbents for target metal ions, overcoming the limitations of non-imprinted materials. The selection of the appropriate cross-linker and porogen is critical in controlling the morphology and recognition properties of the resulting MIP. google.commdpi.com
Mechanistic Insights into this compound Formation Reactions
The primary mechanistic pathway commences with the reaction between an amino compound and carbon disulfide (CS₂). This reaction is a classic example of nucleophilic addition. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon center of the carbon disulfide molecule. samipubco.com This initial attack results in the formation of a dithiocarbamic acid intermediate or its corresponding salt. samipubco.comsci-hub.se The reaction is typically conducted under aqueous and alkaline conditions to facilitate the deprotonation of the dithiocarbamic acid, yielding the dithiocarbamate anion, which is a more stable and reactive nucleophile for the subsequent step. evitachem.comsci-hub.se
When α-amino acids are used as the starting material, the exposure to CS₂ initially produces aminoacyl dithiocarbamates. nih.gov These intermediates can then cyclize to generate reactive 2-thiono-5-oxazolidone species, which are thio-analogues of N-carboxyanhydrides. nih.gov
The second crucial step in the synthesis is carboxymethylation. The dithiocarbamate anion, formed in the first step, undergoes a nucleophilic substitution reaction with a carboxymethylating agent, typically chloroacetic acid or its sodium salt (sodium chloroacetate), under alkaline conditions. evitachem.com The sulfur atom of the dithiocarbamate attacks the electrophilic carbon of the chloroacetic acid molecule, displacing the chloride ion and forming the carbon-sulfur bond of the carboxymethyl group. To achieve the "dicarboxy" structure, this process is performed with a starting amine that allows for double functionalization, such as iminodiacetic acid, or by controlling stoichiometry with other amines.
A key derivative, the N,N'-di(carboxymethyl) dithiocarbamate chelating resin (PSDC), is synthesized by anchoring the this compound ligand onto a solid support. nih.govcncb.ac.cn The mechanism involves preparing the N,N'-di(carboxymethyl) dithiocarbamate chelating agent first and then grafting it onto a chloromethylated polymer matrix, such as polystyrene-divinylbenzene (PS-DVB). nih.govcncb.ac.cn This involves a nucleophilic substitution where the dithiocarbamate group displaces the chlorine on the chloromethylated polymer.
Under certain physiological or neutral conditions, dithiocarbamates can undergo further reactions. For instance, dithiocarbamates derived from proteins can decompose to generate an electrophilic isothiocyanate intermediate through the elimination of a sulfhydryl ion. nih.gov This reactive intermediate can then participate in further cross-linking reactions. nih.gov
The general mechanism for the formation of the dithiocarbamate core structure is summarized in the table below.
| Step | Description | Reactants | Intermediate/Product |
| 1: Dithiocarbamate Formation | Nucleophilic attack of the amine nitrogen on the carbon atom of carbon disulfide. | Primary or Secondary Amine, Carbon Disulfide (CS₂) | Dithiocarbamic Acid / Dithiocarbamate Salt |
| 2: Carboxymethylation | Nucleophilic substitution reaction where the dithiocarbamate salt attacks the carboxymethylating agent. | Dithiocarbamate Salt, Chloroacetic Acid or its salt | This compound |
Research has explored various conditions and catalysts for the synthesis of dithiocarbamates, which informs our understanding of the reaction mechanism.
| Starting Materials | Catalyst/Conditions | Product Type | Reference |
| Amines, CS₂, Alkyl Halides | Solvent-free, no catalyst | S-Alkyl Dithiocarbamates | organic-chemistry.org |
| Boronic Acids, Amines, CS₂ | Copper-mediated | S-Aryl Dithiocarbamates | organic-chemistry.org |
| Amines, CS₂, Michael Acceptor | Solvent-free, room temperature | Functionalized Dithiocarbamates | organic-chemistry.org |
| Diethyl Amine, CS₂, Iodobenzene | Ceric Ammonium Nitrate (CAN), PEG:H₂O | Phenyl Dithiocarbamate | samipubco.com |
| α-Amino Acids, CS₂ | Mild aqueous conditions | Aminoacyl Dithiocarbamates | nih.gov |
The characterization of the synthesized this compound and its derivatives is typically confirmed using techniques such as Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy to verify the structure and functional groups. evitachem.com
Coordination Chemistry of Dicarboxymethyldithiocarbamate with Metal Ions
Complexation Behavior and Ligand-Metal Interactions of Dicarboxymethyldithiocarbamate
The complexation of DCMDTC with metal ions is characterized by the formation of stable chelate rings, a process driven by the ligand's ability to bind to a metal center through multiple atoms. The sulfur atoms of the dithiocarbamate (B8719985) group are the primary coordination sites, forming stable five-membered rings with the metal ion. evitachem.com The carboxymethyl groups, while also potential coordination sites, primarily serve to enhance the aqueous solubility and stability of the resulting complexes. evitachem.com
The stoichiometry of DCMDTC-metal complexes—the ratio of metal ions to ligands—can vary, influencing the final coordination geometry of the complex. nih.govrsc.org Common stoichiometries observed include 1:1, 1:2, and 1:3 metal-to-ligand ratios. rsc.org These ratios are influenced by factors such as the size and charge of the central metal ion, as well as the reaction conditions. uni-siegen.demdpi.com
The coordination geometry, which describes the three-dimensional arrangement of the ligands around the central metal ion, is a critical aspect of the complex's properties. numberanalytics.comnumberanalytics.com For DCMDTC complexes, several geometries are possible depending on the coordination number (the number of donor atoms bonded to the metal). Common coordination numbers for metal complexes range from 2 to 9, with 4, 5, and 6 being particularly prevalent. uni-siegen.delibretexts.org
Coordination Number 4: Can result in either a tetrahedral or square planar geometry. numberanalytics.comnumberanalytics.com
Coordination Number 5: Typically adopts a trigonal bipyramidal or square pyramidal geometry. uni-siegen.delibretexts.org
Coordination Number 6: The most common coordination number, usually resulting in an octahedral geometry. uni-siegen.denumberanalytics.com
Systematic studies on related metal-ligand systems have shown that the ionic radius of the metal and the reaction stoichiometry are key factors in determining the resulting coordination number and geometry. mdpi.com For instance, in a series of alkali metal barbiturate (B1230296) complexes, coordination numbers were observed to increase with the ionic radius of the metal, from 4 for lithium to 8 for cesium. mdpi.com
Table 1: Common Coordination Geometries in Metal Complexes
| Coordination Number | Geometry | Common Metal Ion Configurations |
|---|---|---|
| 4 | Tetrahedral | d⁰, d¹⁰ |
| 4 | Square Planar | d⁸ |
| 5 | Trigonal Bipyramidal | - |
| 5 | Square Pyramidal | - |
| 6 | Octahedral | d⁶ |
| 7 | Pentagonal Bipyramidal, Capped Octahedral, Capped Trigonal Prismatic | Early Transition Metals, Lanthanides, Actinides |
| 8 | Square Antiprismatic, Dodecahedral, Bicapped Trigonal Prismatic | Early Transition Metals, Lanthanides, Actinides |
This table is based on general principles of coordination chemistry and may not be exhaustive for DCMDTC complexes specifically. Data from references uni-siegen.denumberanalytics.comnumberanalytics.comlibretexts.org.
Chelation is the process by which a polydentate ligand, like DCMDTC, binds to a central metal ion at two or more points, forming a stable ring structure. uni-siegen.de This "chelate effect" results in complexes that are significantly more stable than those formed with analogous monodentate ligands. The stability of these complexes in solution is quantified by stability constants (also known as formation constants). scispace.comwordpress.com
Studies have determined the stability constants for metal complexes formed with this compound, indicating strong binding affinities for various metal ions, including divalent cations like lead (Pb²⁺), cadmium (Cd²⁺), and copper (Cu²⁺). evitachem.com The high stability of these complexes is crucial for their applications in various fields. ethz.ch The determination of these constants often involves techniques like potentiometric or spectrophotometric titrations. ethz.ch
Table 2: Factors Influencing Metal Complex Stability
| Factor | Description |
|---|---|
| Nature of Metal Ion | Higher charge and smaller ionic radius generally lead to more stable complexes. |
| Nature of Ligand | The number and type of donor atoms, and the ability to form chelate rings, are critical. |
| Chelate Effect | Polydentate ligands form more stable complexes than monodentate ligands. scispace.com |
| pH of the Solution | The stability of DCMDTC complexes is often pH-dependent, with an optimal range typically between 5 and 9 for chelation. evitachem.com |
This table is a summary of general principles affecting complex stability.
Spectroscopic Characterization of this compound Metal Complexes
Spectroscopic techniques are indispensable for elucidating the structure and bonding in DCMDTC metal complexes. Infrared, Raman, Nuclear Magnetic Resonance, and UV-Visible spectroscopy each provide unique insights into the molecular vibrations, electronic environment, and electronic transitions within these coordination compounds.
Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of molecules. horiba.comlibretexts.org In the context of DCMDTC complexes, these techniques can confirm the coordination of the ligand to the metal ion. libretexts.org
In IR spectroscopy, the coordination of the dithiocarbamate group to a metal ion is typically evidenced by changes in the stretching frequencies of the C-N and C-S bonds. researchgate.net The formation of a metal-sulfur bond alters the electron distribution within the dithiocarbamate moiety, leading to shifts in these vibrational bands. nih.gov For instance, the C-S stretching vibration, which appears in a specific region of the IR spectrum, can provide direct evidence of coordination.
Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information. horiba.com It is particularly useful for studying symmetric vibrations and can be used to identify the chemical fingerprint of a material. horiba.comnih.gov Changes in the Raman spectrum of DCMDTC upon complexation can reveal details about the structural changes and the nature of the metal-ligand bond. researchgate.net
Table 3: Key Vibrational Modes in DCMDTC and its Complexes
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Information Provided |
|---|---|---|
| ν(C-N) | ~1450 - 1550 | Indicates the degree of double bond character in the C-N bond, which is sensitive to coordination. |
| ν(C-S) | ~950 - 1050 | A key indicator of the coordination of the sulfur atoms to the metal ion. |
| ν(M-S) | Lower frequency region | Direct evidence of the metal-sulfur bond formation. |
Wavenumber ranges are approximate and can vary depending on the specific metal and complex structure. Data from general principles of vibrational spectroscopy of dithiocarbamates.
For paramagnetic metal complexes of DCMDTC, NMR spectroscopy can also be applied, although the interpretation of the spectra is more complex. vu.lt The unpaired electrons of the paramagnetic metal ion cause large shifts and broadening of the NMR signals. vu.lt However, these paramagnetic effects can also provide valuable information about the structure and electronic properties of the complex. vu.lt
UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule or complex. shu.ac.ukelte.hu The absorption of UV or visible light corresponds to the promotion of an electron from a lower energy orbital to a higher energy orbital. shu.ac.uk In DCMDTC and its metal complexes, several types of electronic transitions can occur.
The spectra of DCMDTC complexes typically show intense absorption bands arising from intraligand transitions (such as π → π* and n → π* transitions within the dithiocarbamate and carboxymethyl groups) and ligand-to-metal charge transfer (LMCT) transitions. tanta.edu.egresearchgate.net The energy of these transitions, and thus the position of the absorption bands, is sensitive to the nature of the metal ion and the coordination geometry of the complex. tanta.edu.eg
Table 4: Types of Electronic Transitions in DCMDTC Metal Complexes
| Transition Type | Description | Wavelength Region |
|---|---|---|
| π → π * | Excitation of an electron from a π bonding orbital to a π* antibonding orbital. | UV region |
| n → π * | Excitation of a non-bonding electron (from S or O) to a π* antibonding orbital. | UV-Vis region |
| Ligand-to-Metal Charge Transfer (LMCT) | Excitation of an electron from a ligand-based orbital to a metal-based orbital. | UV-Vis region |
| d-d Transitions | For transition metal complexes, excitation of an electron between d-orbitals. These are often weak. | Vis region |
This table outlines the general types of electronic transitions. The specific wavelengths depend on the metal, ligand, and solvent. Data from references shu.ac.uktanta.edu.egresearchgate.net.
X-ray Crystallography and Structural Elucidation of this compound Complexes
The process involves several key stages: the successful crystallization of the metal-ligand complex, collection of X-ray diffraction data, determination of the phase, and subsequent refinement of the atomic coordinates to build a detailed molecular model. ufl.edunih.gov The diffraction pattern, consisting of a set of reflections, is transformed into a three-dimensional electron density map, which allows for the precise fitting of the protein model. ufl.edumdpi.com
While specific crystallographic data for this compound complexes are not widely published, the structural analysis of closely related dithiocarbamate complexes provides significant insight. For instance, single-crystal analysis of certain cobalt(III) dithiocarbamate complexes reveals a centrosymmetric mononuclear structure where the cobalt center is bonded to three dithiocarbamate ligands, resulting in a distorted octahedral geometry. tandfonline.com In another relevant example, the structure of a lead(II) complex with a thiohydroxamate ligand, which also features sulfur and oxygen donor atoms, was determined to have a five-coordinate geometry. In this structure, the sulfur atoms and the stereochemically active lone pair of electrons on the Pb(II) ion occupy the equatorial positions of a trigonal bipyramid. researchgate.net
Redox Properties and Electrochemistry of this compound Metal Complexes
The redox properties of metal complexes with this compound are of significant interest due to the ability of the dithiocarbamate ligand to stabilize metal ions in various oxidation states. electrochemsci.org This characteristic gives rise to a rich electrochemistry, where the complexes can undergo fascinating electronic and structural changes. electrochemsci.org The electrochemical behavior of these complexes is typically investigated using techniques like cyclic voltammetry (CV) and square wave voltammetry. electrochemsci.orgresearchgate.net
Studies on analogous dithiocarbamate complexes provide a framework for understanding the redox behavior of this compound species. The voltammetric analysis of dithiocarbamate complexes often reveals one or more quasi-reversible, metal-centered redox processes, each corresponding to a sequential single-electron transfer. tandfonline.comelectrochemsci.orgresearchgate.net
For example, the electrochemical analysis of specific Manganese(II) dithiocarbamate complexes showed two distinct redox couples assigned to the Mn(II)/Mn(III) and Mn(III)/Mn(IV) transitions. electrochemsci.orgresearchgate.net In contrast, certain Cobalt(II) dithiocarbamate complexes typically exhibit a single, one-electron quasi-reversible redox couple corresponding to the Co(II)/Co(III) oxidation and subsequent reduction. electrochemsci.orgresearchgate.net The plot of peak current versus the square root of the scan rate in these studies often indicates that the electrochemical processes are diffusion-controlled. electrochemsci.org
The nature of the ligand substituents significantly influences the redox potential. Research on a water-soluble nickel(II) complex with bis(2-hydroxyethyl)dithiocarbamate, a ligand structurally similar to this compound, demonstrated that the electrochemical oxidation in acidic solutions leads to the formation of a complex with a Ni(IV) central atom. chempap.org In neutral or alkaline conditions, the oxidation results in the corresponding thiuram disulfide. chempap.org Furthermore, studies on nickel(II) amino acid dithiocarbamate complexes have shown that the introduction of other ligands, such as triphenylphosphine, can decrease the electron density on the nickel center, affecting its redox properties. cornell.edu The presence of external redox-inactive metal ions in solution can also significantly shift the reduction potentials of nickel complexes. rsc.org
The table below summarizes representative electrochemical data for various dithiocarbamate complexes, illustrating the typical redox processes observed.
| Metal Complex System | Redox Couple(s) | Potential Range (V vs. reference) | Technique | Key Finding |
| Manganese(II) dithiocarbamates | Mn(II)/Mn(III) & Mn(III)/Mn(IV) | -0.4 to 0.6 | Cyclic Voltammetry | Two sequential, single-electron, quasi-reversible redox processes. electrochemsci.orgresearchgate.net |
| Cobalt(II) dithiocarbamates | Co(II)/Co(III) | 0.52 to 1.12 | Cyclic Voltammetry | A single, one-electron, quasi-reversible redox process. electrochemsci.orgresearchgate.net |
| Cobalt(III) dithiocarbamates | Co(III)/Co(IV) | Not specified | Cyclic Voltammetry | A metal-centered, one-electron, quasi-reversible oxidation. tandfonline.com |
| Copper(II) dithiocarbamates | Cu(II)/Cu(III) | ~0.6 | Cyclic Voltammetry | A quasi-reversible, one-electron change. zenodo.org |
| Nickel(II) bis(2-hydroxyethyl)dithiocarbamate | Ni(II) -> Ni(IV) | >0.2 (anodic peak) | Voltammetry | Oxidation to Ni(IV) in acidic media; formation of thiuram disulfide in neutral/alkaline media. chempap.org |
| Nickel(II) Schiff Base Complexes | Ni(II)/Ni(I) | -1.88 to -2.07 | Cyclic Voltammetry | Reversible reduction; potential is shifted by the presence of other metal ions (e.g., Li+, Mg2+). rsc.org |
Advanced Applications of Dicarboxymethyldithiocarbamate in Scientific Disciplines
Environmental Remediation Technologies Utilizing Dicarboxymethyldithiocarbamate
This compound and its derivatives have emerged as highly effective agents in environmental remediation, particularly for the treatment of water contaminated with heavy metals. Their strong chelating affinity for a wide range of metal ions makes them suitable for various cleanup technologies.
Adsorptive Removal of Heavy Metal Ions by this compound-Based Sorbents
Sorbents functionalized with this compound moieties exhibit a remarkable capacity for sequestering heavy metal ions from aqueous solutions. These materials are synthesized by anchoring the this compound chelating agent onto a solid support, such as activated carbon or a polymer resin. rsc.orgnih.gov This process yields a highly effective adsorbent with a strong affinity for heavy metal ions.
The efficiency of the adsorption process is characterized by its kinetics and the equilibrium distribution of metal ions between the adsorbent and the solution, which is described by isotherm models.
Adsorption Kinetics:
Research has consistently shown that the adsorption of heavy metal ions onto this compound-based sorbents is a rapid process, with equilibrium often achieved within 20 to 60 minutes. rsc.org The kinetics of this process are well-described by the pseudo-second-order model. nih.govnih.gov This indicates that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the metal ions. nih.gov The correlation coefficients for the pseudo-second-order model are consistently high (often R² > 0.99), confirming its suitability for describing the adsorption behavior. nih.gov
Adsorption Isotherm Models:
To understand the interaction between the metal ions and the adsorbent surface at equilibrium, various isotherm models are employed. The Langmuir model has been found to be particularly suitable for describing the adsorption of heavy metals onto this compound-based adsorbents. rsc.orgnih.govnih.gov This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. The strong fit to the Langmuir model suggests that the adsorption process is characterized by the formation of a single layer of metal ions on the surface of the adsorbent.
The maximum adsorption capacities of some this compound-based adsorbents for various heavy metal ions are presented in the table below.
One of the significant advantages of this compound-based sorbents is their potential for selective removal of specific heavy metal ions from a solution containing multiple contaminants.
Selective Adsorption Mechanisms:
The selectivity of these adsorbents is attributed to the principles of the Hard and Soft Acids and Bases (HSAB) theory. nih.govnih.gov Dithiocarbamates are considered soft bases and therefore exhibit a stronger affinity for soft acid metal ions. nih.govnih.gov The covalent index of a metal ion can also be used to predict the selectivity; for instance, in a system containing multiple metal ions, the ion with the highest covalent index is often preferentially adsorbed. nih.gov In a ternary system of Mn²⁺, Zn²⁺, and Pb²⁺, a dithiocarbamate-based adsorbent showed preferential adsorption for Pb²⁺ due to its higher covalent index. nih.gov The adsorption mechanism involves a combination of electrostatic attraction and chelation. nih.gov
Thermodynamics:
Thermodynamic studies of the adsorption of heavy metals onto this compound-based sorbents reveal important information about the spontaneity and nature of the process. The standard Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) are key parameters.
The adsorption process is generally found to be spontaneous, as indicated by negative values of ΔG°. nih.goviaea.org The enthalpy change (ΔH°) is often positive, suggesting that the adsorption is an endothermic process, meaning it is favored at higher temperatures. rsc.orgnih.gov The positive entropy change (ΔS°) indicates an increase in randomness at the solid-liquid interface during the adsorption process. nih.gov
For an adsorbent to be economically viable and environmentally friendly, its ability to be regenerated and reused is crucial. Research has demonstrated that this compound-functionalized adsorbents can be effectively regenerated. Desorption of the bound heavy metal ions can be achieved using an appropriate eluting agent. For instance, a 0.5 M NaCl solution has been successfully used to desorb heavy metal ions, achieving high desorption rates of over 93%. researchgate.net
Studies on the reusability of these adsorbents have shown promising results. For example, dithiocarbamate-modified activated carbon maintained a heavy metal removal efficiency of over 85% even after five consecutive adsorption-desorption cycles. rsc.org This high reusability underscores the potential of these materials for long-term application in wastewater treatment, reducing operational costs and minimizing secondary waste generation.
Chelation-Assisted Precipitation for Pollutant Abatement using this compound
This compound and other dithiocarbamates are highly effective chelating agents that can be used for the precipitation of heavy metals from wastewater. nih.govresearchgate.net This method relies on the strong affinity of the dithiocarbamate (B8719985) group for metal ions, leading to the formation of stable, insoluble metal-dithiocarbamate complexes that can be easily separated from the aqueous phase. nih.gov
The process is characterized by its fast reaction rate and the formation of stable precipitates. nih.gov Dithiocarbamates can chelate with a variety of heavy metal ions simultaneously, making them suitable for treating complex industrial effluents. researchgate.net This precipitation method is advantageous due to its simplicity of operation and its effectiveness in reducing heavy metal concentrations to very low levels. researchgate.net
Role of this compound in Advanced Wastewater Treatment Systems
In advanced wastewater treatment systems, this compound-based technologies play a crucial role, especially in treating industrial effluents that contain complexed heavy metals which are difficult to remove by conventional methods. p2infohouse.org For instance, rinsewater from plating operations often contains copper pyrophosphate or copper ammonia (B1221849) complexes that are not effectively removed by standard precipitation techniques. p2infohouse.org Dithiocarbamates have proven effective in treating such challenging wastewater streams.
The application of dithiocarbamates is particularly relevant in industries such as metal finishing, mining, and electronics manufacturing, where wastewater often contains a complex mixture of heavy metals. p2infohouse.org The ability of this compound to form stable complexes with a wide range of metals makes it a versatile tool in advanced wastewater treatment strategies, helping industries meet stringent discharge regulations.
Catalytic Applications of this compound Metal Complexes
Metal complexes of dithiocarbamates are recognized for their catalytic prowess in a range of chemical transformations. nih.govmdpi.com The dicarboxymethyl- derivative, by virtue of its electronic and steric properties, can modulate the activity and stability of the metallic center, making its complexes valuable catalysts in both homogeneous and heterogeneous systems.
In homogeneous catalysis, the catalyst and reactants exist in a single phase, typically a liquid solution. Dithiocarbamate complexes have demonstrated high efficiency in this domain. For instance, palladium(II) complexes containing dithiocarbamate ligands have been shown to be highly active catalysts for regio- and chemo-selective C-H bond activation reactions. researchgate.net Another significant application is in multicomponent coupling reactions. Gold-dithiocarbamate complexes supported by core/shell nanostructures have been utilized as effective catalysts for the A³ coupling reaction, which synthesizes propargyl amines from an aldehyde, an amine, and an alkyne. mdpi.comencyclopedia.pub The proposed mechanism involves the formation of an iminium ion intermediate and subsequent C-H activation, facilitated by the gold-dithiocarbamate catalyst. mdpi.com The dicarboxymethyl- ligand would offer the advantage of tuning the catalyst's solubility in various solvents, including polar and aqueous media, which is a key objective in green chemistry.
Heterogeneous catalysis involves a catalyst in a different phase from the reactants, which simplifies catalyst recovery and recycling. The this compound ligand is exceptionally well-suited for creating such systems due to its functional groups. The carboxylate moieties can be used to covalently graft the ligand onto solid supports.
Several strategies have been successfully employed:
Immobilization on Silica (B1680970): Dithiocarbamate groups can be functionalized onto mesoporous silica, creating a robust material for applications like heavy metal adsorption. rsc.org A direct, one-step grafting method has been developed that avoids the degradation of the silica material that can occur with traditional two-step procedures. rsc.org
Modification of Activated Carbon: Activated carbon can be functionalized with dithiocarbamate groups to create an efficient adsorbent for the removal of heavy metal ions such as Pb(II), Cu(II), and Cd(II) from wastewater. rsc.org
Attachment to Nanoparticles: Dithiocarbamate ligands with tethering groups can be used to attach catalytically active metal units, such as palladium(II), to the surface of core-shell, silica-coated magnetic nanoparticles. researchgate.net This creates a recyclable, quasi-heterogeneous catalyst that combines the high activity of homogeneous catalysts with the ease of separation of heterogeneous ones. researchgate.net
This compound in Materials Science and Nanotechnology
The ability of dithiocarbamates to form stable complexes with a vast array of metals makes them a cornerstone in modern materials science, particularly in the synthesis of advanced nanomaterials and functional polymers. mdpi.comnih.gov
Metal dithiocarbamate complexes are widely employed as single-source precursors (SSPs) for the synthesis of high-quality metal sulfide (B99878) nanoparticles. acs.orgresearchgate.netresearchgate.net In this approach, a single, well-defined molecule contains all the necessary elements (metal and sulfur), which upon thermal decomposition yields the desired nanomaterial with controlled stoichiometry. acs.orgucl.ac.uk The organic components of the this compound ligand would vaporize, leaving behind the pure metal sulfide.
This method allows for precise control over the size, phase, and morphology of the resulting nanoparticles by adjusting parameters such as decomposition temperature, precursor concentration, and the solvent used. ucl.ac.ukrsc.orgnih.gov For example, the decomposition of mixed iron and nickel dithiocarbamate complexes at 210–230 °C yields metastable violarite (FeNi₂S₄) nanoparticles, while higher temperatures produce the thermodynamically stable pentlandite (B1173512) ((Fe,Ni)₉S₈) phase. rsc.orgnih.gov
| Precursor Complex(es) | Decomposition Conditions | Resulting Nanomaterial | Size/Phase | Reference |
|---|---|---|---|---|
| [Fe(S₂CNⁱBu₂)₃] / [Ni(S₂CNⁱBu₂)₂] | ~210–230 °C in Oleylamine | Iron-Nickel Sulfide | FeNi₂S₄ (violarite) | rsc.orgnih.gov |
| [Fe(S₂CNⁱBu₂)₃] / [Ni(S₂CNⁱBu₂)₂] | Higher Temp. in Oleylamine | Iron-Nickel Sulfide | (Fe,Ni)₉S₈ (pentlandite) | rsc.orgnih.gov |
| Zn(II), Cd(II), Hg(II) dithiocarbamates | Thermolysis at 180 °C | ZnS, CdS, HgS | 3.03 – 23.45 nm | nih.gov |
| Lanthanide Dithiocarbamates | Thermal Decomposition | Lanthanide Sulfides (LnS) | Nanoparticles & Bulk | researchgate.net |
This compound moieties can be integrated into polymeric structures to create functional materials with tailored properties. One major application is in controlled polymerization processes. Dithiocarbamate compounds are effective as reversible addition-fragmentation chain transfer (RAFT) agents, which allow for the synthesis of polymers with controlled molecular weight and stereoregularity. nih.gov
Another approach is the creation of nanocomposites. For example, dithiocarbamate metal complexes can be thermolysed within a polymer matrix like polymethylmethacrylate (PMMA) to generate metal sulfide nanoparticles dispersed throughout the polymer. nih.gov This method yields a nanocomposite material that combines the properties of the polymer with the unique optical or electronic characteristics of the nanoparticles. nih.gov Furthermore, poly-functional dithiocarbamate ligands, which contain more than one dithiocarbamate group, can be used to construct coordination polymers, creating one-, two-, or three-dimensional network structures with interesting material properties. mdpi.comresearchgate.net
Biological Activity Mechanisms of this compound (In Vitro Studies)
Dithiocarbamates exhibit a wide range of biological activities, and in vitro studies have been crucial in elucidating their underlying mechanisms of action. These mechanisms often involve complex interactions with cellular enzymes and redox processes.
A primary mechanism is enzyme inhibition . Dithiocarbamates have been shown to inhibit several classes of enzymes:
Metalloenzymes: They can inhibit metallo-β-lactamases by effectively binding to the zinc ions in the enzyme's active site, which is a strategy to combat antibiotic resistance. mdpi.com
Carbonic Anhydrases: Various dithiocarbamates show potent inhibitory activity against different isoforms of carbonic anhydrase, a key enzyme in cellular pH regulation and metabolism. nih.gov
Cholinesterases: By acting as competitive inhibitors of butyrylcholinesterase and acetylcholinesterase, dithiocarbamate-based compounds show potential for applications related to neurodegenerative conditions. mdpi.com
Signal Transduction Proteins: Pyrrolidine dithiocarbamate is a well-known inhibitor of the nuclear factor kappa B (NF-κB) signaling pathway, a central regulator of inflammation and immune responses. mdpi.comf1000research.com
The role of dithiocarbamates in cellular redox biology is multifaceted. They are often described as antioxidants because they can block the activation of signaling pathways like NF-κB that are triggered by reactive oxygen species (ROS). mdpi.comf1000research.com However, they can also exhibit pro-oxidant behavior. This duality is linked to their ability to chelate and transport metal ions like copper into cells. f1000research.comnih.gov The intracellular dithiocarbamate-copper complex can then catalyze the production of ROS, leading to oxidative stress and triggering apoptosis (programmed cell death). f1000research.com
A more specific mechanism relates to the inhibition of apoptosis . Research indicates that the disulfide form of dithiocarbamates can directly inhibit the processing of the caspase-3 proenzyme. nih.govacs.org This inhibition occurs through a thiol-disulfide exchange with a critical thiol group on an activator of caspase-3, thereby blocking a key step in the apoptotic cascade. nih.govacs.org
Finally, dithiocarbamate complexes have demonstrated significant antimicrobial activity in in vitro assays against a range of pathogens. nih.gov
| Complex | Fungal/Bacterial Strain | Activity Metric (IC₅₀/IC₉₀ in µg/mL) | Reference |
|---|---|---|---|
| [SnPh₂(S₂CNR(R¹)₂)₂] | Aspergillus flavus | IC₅₀: 0.19, IC₉₀: 0.39 | nih.gov |
| [Sn(n-Bu)₂(S₂CNR(R²)₂)₂] | Aspergillus niger | IC₅₀: 0.09, IC₉₀: 0.19 | nih.gov |
| [SnPh₂(S₂CNR(R²)₂)₂] | Staphylococcus aureus | IC₅₀: 1.56, IC₉₀: 3.12 | nih.gov |
| [SnPh₂(S₂CNR(R²)₂)₂] | Escherichia coli | IC₅₀: 1.56, IC₉₀: 3.12 | nih.gov |
Enzyme Inhibition Mechanisms (In Vitro)
The inhibitory action of dithiocarbamates, including this compound, on various enzymes is a subject of extensive research. The primary mechanism underlying this inhibition is often attributed to the compound's potent metal-chelating properties. Many enzymes, known as metalloenzymes, require a metal ion cofactor for their catalytic activity. DCMD can effectively sequester these essential metal ions, thereby rendering the enzyme inactive.
One of the principal mechanisms of action of dithiocarbamates is the inhibition of enzymes containing sulfhydryl (-SH) groups. taylorandfrancis.com They also block metal-containing enzyme systems due to the chelation of metal ions. taylorandfrancis.com The fungicidal activity of dithiocarbamates, for instance, is attributed to their ability to chelate with metal cations such as copper. eagri.org The dithiocarbamates are metabolized to isothiocyanates, which then react with vital thiol compounds within the fungal cell. eagri.org
While specific in-vitro studies focusing solely on this compound's inhibition of a wide range of enzymes are not extensively detailed in publicly available literature, the general principles of dithiocarbamate action provide a strong framework for understanding its potential inhibitory mechanisms. It is plausible that DCMD would exhibit inhibitory effects on metalloenzymes that are dependent on divalent cations like zinc, copper, and manganese for their function.
For example, dithiocarbamates are known to be potent inhibitors of enzymes such as aldehyde dehydrogenase, a mechanism that is relevant in the context of alcohol metabolism. taylorandfrancis.com This inhibition is thought to occur through the chelation of zinc ions at the enzyme's active site. Furthermore, the inhibition of enzymes involved in cellular respiration and other metabolic pathways is a key aspect of the biocidal activity of dithiocarbamates.
It is important to note that the inhibitory potential of this compound can be influenced by several factors, including the specific enzyme, the concentration of the compound, and the presence of competing metal ions. Future in-vitro studies are necessary to fully elucidate the specific enzyme targets of DCMD and the precise kinetics of their inhibition.
Chelation-Mediated Mobilization and Excretion Mechanisms of Specific Metal Ions (Animal Models, Mechanistic Focus)
The ability of this compound to form stable complexes with metal ions is not only relevant to enzyme inhibition but also forms the basis for its application in the mobilization and excretion of heavy metals from biological systems. Animal models have been instrumental in elucidating the mechanistic details of this process.
A study on a newly synthesized N,N'-di (carboxymethyl) dithiocarbamate chelating resin (PSDC), a polymer-anchored form of DCMD, demonstrated its strong affinity for divalent heavy metal ions such as Cu(II), Pb(II), and Ni(II). nih.govresearchgate.netosti.gov The adsorption mechanism was attributed to both electrostatic attraction and chelation by the iminodiacetate (B1231623) (IDA) moiety and the sulfur atoms of the dithiocarbamate group. nih.govresearchgate.netosti.gov This dual-action chelation contributes to the high stability of the resulting metal complexes.
The thermodynamic parameters of the adsorption process indicated that the chelation was spontaneous and endothermic. nih.govresearchgate.netosti.gov This suggests that the formation of the DCMD-metal complex is an energetically favorable process. The strong affinity of the dithiocarbamate group for "soft" metal ions, as described by the Hard and Soft Acids and Bases (HSAB) theory, further explains its effectiveness in sequestering these toxic metals. nih.govresearchgate.netosti.gov
In animal studies, the administration of chelating agents like DCMD can lead to the mobilization of accumulated heavy metals from tissues and their subsequent excretion from the body, primarily through the urine and feces. The lipophilicity of the resulting metal-dithiocarbamate complex plays a crucial role in its distribution and elimination pathways.
The effectiveness of DCMD in promoting the excretion of specific metal ions is dependent on the stability of the formed chelate, the route of administration, and the specific metal . Research in this area continues to be of great interest for the development of therapeutic strategies for heavy metal poisoning.
Interactions of this compound with Biological Macromolecules
Beyond its interactions with enzymes and metal ions, this compound can also engage with other crucial biological macromolecules, such as proteins and nucleic acids. These interactions can have significant biological consequences.
The binding of dicarboxylate compounds to serum albumin, the most abundant protein in blood plasma, has been a subject of investigation. Studies on the interaction of dicarboxylate endogenous substances with human serum albumin (HSA) have revealed that the binding is located in subdomain IIA, which includes the well-known site I. nih.gov Electrostatic interactions are a significant driving force for this binding. nih.gov While this study did not directly involve DCMD, it provides a valuable model for understanding how the dicarboxylate moiety of the molecule might interact with albumin.
Furthermore, a study on a palladium(II) complex containing a dithiocarbamate ligand demonstrated its ability to bind to HSA. nih.gov The binding was found to occur via a static quenching mechanism, and hydrophobic forces were identified as playing a major role in the interaction. nih.gov This suggests that the dithiocarbamate portion of a molecule can also contribute to protein binding. The interaction of DCMD with albumin is of particular importance as it can influence the compound's pharmacokinetic profile, including its distribution, metabolism, and excretion.
The potential for dithiocarbamates to interact with DNA has also been explored. For instance, a platinum(II) complex containing diethyldithiocarbamate (B1195824) was shown to interact with calf thymus DNA through a coordinate covalent bond. nih.gov While this involves a metal complex, it highlights the potential for the dithiocarbamate ligand to be part of a molecule that targets DNA. The interaction of small molecules with DNA can lead to a range of cellular effects, and further research is needed to determine if DCMD itself can directly bind to nucleic acids and what the functional consequences of such an interaction might be.
The ability of dithiocarbamates to interact with zinc finger proteins is another area of interest. Zinc fingers are small protein motifs that require zinc ions for their structural integrity and are involved in a wide range of cellular processes, including DNA binding and gene regulation. dntb.gov.ua Compounds that can disrupt these zinc finger domains by chelating the zinc ion can modulate the activity of these important proteins. nih.gov Given DCMD's strong zinc-chelating ability, it is plausible that it could interfere with the function of zinc finger proteins, a hypothesis that warrants further investigation.
Theoretical and Computational Investigations of Dicarboxymethyldithiocarbamate
Quantum Chemical Calculations of Dicarboxymethyldithiocarbamate
Quantum chemical calculations have become a powerful tool for understanding the molecular-level properties of chemical compounds. aps.orgtaylor.eduresearchgate.net These methods, rooted in the principles of quantum mechanics, allow for the detailed investigation of molecular structures, electronic properties, and reactivity. aps.orgrsc.org In the study of this compound and its derivatives, quantum chemical calculations provide valuable insights that complement experimental findings.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. taylor.eduresearchgate.netusd.edu It has been successfully applied to determine the optimized geometries and various electronic properties of dithiocarbamate (B8719985) complexes. bohrium.comnih.gov DFT calculations allow for the prediction of bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. mdpi.comscirp.orgnih.govresearchgate.net
In studies of metal complexes of dithiocarbamate ligands, DFT has been used to optimize the structures of the complexes. set-science.comtandfonline.com For instance, the geometry of the complexes can be optimized using specific functionals and basis sets, such as B3LYP with a 6-31G(d) basis set for non-metal atoms and LANL2DZ for metal atoms. set-science.com The optimized structural parameters can then be compared with experimental data where available. nih.govset-science.com These calculations often reveal a distorted octahedral or square planar geometry around the central metal atom in dithiocarbamate complexes. nih.gov The dithiocarbamate ligand typically coordinates to the metal ion in a bidentate fashion through its two sulfur atoms. nih.govtandfonline.com
The electronic structure analysis from DFT calculations provides information on the distribution of electrons within the molecule. The N-C-S-S moiety in dithiocarbamates often exhibits a charge distribution with resonance characteristics. bohrium.com
Table 1: Representative Calculated Geometric Parameters for a Metal-Dicarboxymethyldithiocarbamate Complex (Hypothetical Data)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| M-S1 | 2.450 | S1-M-S2 |
| M-S2 | 2.455 | S1-M-N |
| C-S1 | 1.720 | S2-M-N |
| C-S2 | 1.725 | C-N-C |
| C-N | 1.330 | |
| N-C(H2) | 1.470 | |
| C-O(H) | 1.300 | |
| C=O | 1.210 |
Note: This table is illustrative and based on typical values found in dithiocarbamate complex studies. Actual values would be specific to the metal and the full ligand structure.
Frontier Molecular Orbital (FMO) Analysis of this compound
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgcureffi.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgcureffi.orgslideshare.net The energies of the HOMO and LUMO, and the energy gap between them, are crucial in determining the electronic properties and reactivity of a molecule. mdpi.comimist.ma
For this compound, FMO analysis can predict its reactivity towards other chemical species. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. imist.ma A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable. mdpi.com In dithiocarbamate complexes, the HOMO is often localized on the dithiocarbamate ligand, particularly the sulfur atoms, while the LUMO may be centered on the metal ion or distributed over the ligand framework.
The energies of these frontier orbitals can be tuned by introducing different substituent groups into the molecule, which in turn modifies its reactivity and potential applications. rsc.org
Table 2: Frontier Molecular Orbital Energies for this compound (Hypothetical Data)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -1.5 |
| HOMO-LUMO Gap | 4.7 |
Note: These values are hypothetical and serve as an example. Actual energies would be obtained from specific quantum chemical calculations.
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govnih.govdtic.mil The MEP map displays regions of positive, negative, and neutral electrostatic potential on the molecular surface. nih.gov
In the case of this compound, the MEP analysis would likely show negative potential regions (electron-rich) around the oxygen atoms of the carboxyl groups and the sulfur atoms of the dithiocarbamate moiety, making them susceptible to electrophilic attack. Conversely, positive potential regions (electron-poor) might be found around the hydrogen atoms. mdpi.com MEP analysis is instrumental in understanding non-covalent interactions, such as hydrogen bonding, which can influence the molecular conformation and interactions with other molecules. mdpi.com
Molecular Dynamics Simulations of this compound Interactions
For this compound, MD simulations can be employed to study its interactions with biological macromolecules, such as proteins or DNA. nih.gov By placing the this compound molecule in a simulated environment (e.g., a box of water molecules), researchers can observe how it moves, changes its shape, and interacts with its surroundings. nih.govschrodinger.com This can reveal important information about its binding mechanisms to a target protein, including the key amino acid residues involved in the interaction. h-its.org
MD simulations can also be used to investigate the stability of this compound complexes. By simulating the complex over a period of time, one can assess its structural integrity and identify any conformational changes that may occur. researchgate.net
In Silico Design and Optimization of this compound Derivatives and Their Complexes
In silico methods, which are computational approaches, play a crucial role in the rational design and optimization of new molecules with desired properties. biointerfaceresearch.comijpsjournal.commdpi.com For this compound, these techniques can be used to design novel derivatives with enhanced biological activity or improved physicochemical properties. mdpi.com
The process often begins with creating a library of virtual derivatives by modifying the core structure of this compound. biointerfaceresearch.com These modifications could involve adding or changing functional groups to alter properties like solubility, lipophilicity, and electronic characteristics. nih.gov
Following the design phase, computational tools such as molecular docking can be used to predict the binding affinity and interaction patterns of these derivatives with a specific biological target. ijpsjournal.commdpi.com This allows for the screening of a large number of compounds and the selection of the most promising candidates for synthesis and experimental testing. nih.gov Quantum chemical calculations can further be employed to refine the electronic properties of the designed derivatives to optimize their intended function. nih.gov
Analytical Methodologies for Dicarboxymethyldithiocarbamate Research
Chromatographic Techniques for Separation and Quantification of Dicarboxymethyldithiocarbamate
Chromatography is a fundamental analytical technique for separating components within a mixture. ijnrd.orgjournalagent.com This is achieved through the differential partitioning of solutes between a mobile phase and a stationary phase. journalagent.com Chromatographic methods are highly sensitive and provide accurate and precise results, making them suitable for the analysis of a wide range of samples. ijnrd.org
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique used for the separation, identification, and quantification of components in a mixture. wikipedia.orgopenaccessjournals.comresearchgate.net It is a cornerstone in pharmaceutical analysis and other scientific fields for analyzing complex mixtures. openaccessjournals.comtorontech.com The technique relies on a liquid mobile phase to move the sample through a column packed with a solid stationary phase. wikipedia.org The separation is based on the different interactions of the sample components with the stationary phase. torontech.com
In the context of this compound research, HPLC is instrumental for its separation and quantification. The selection of the HPLC column, such as a C18 or C8 column, is critical and depends on the chemical nature of the analyte and its potential degradation products to ensure good peak resolution. openaccessjournals.com The mobile phase composition, often a mixture of solvents like water, acetonitrile, and methanol, is optimized to achieve efficient separation. openaccessjournals.compjoes.com Detection is commonly performed using a UV-Vis detector, which can be set at a specific wavelength for optimal sensitivity. nih.govwikipedia.org For complex samples, gradient elution, where the mobile phase composition is changed during the analysis, may be employed to improve separation. openaccessjournals.com
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Example Condition | Purpose |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides a non-polar stationary phase for separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | Separates components based on polarity. Formic acid helps to control pH and improve peak shape. |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and, consequently, the retention times of analytes. |
| Injection Volume | 20 µL | The amount of sample introduced into the system for analysis. |
| Detector | UV-Vis at 254 nm | Measures the absorbance of the analyte as it elutes from the column for quantification. |
| Column Temperature | 30 °C | Maintains a consistent and reproducible chromatographic environment. |
Gas Chromatography (GC) Methodologies
Gas Chromatography (GC) is an analytical technique used for separating and analyzing volatile and semi-volatile compounds. measurlabs.comiipseries.org In GC, the sample is vaporized and transported by an inert mobile phase gas, such as helium or nitrogen, through a column containing a stationary phase. shimadzu.cometamu.edu Separation occurs as different components of the sample interact differently with the stationary phase, leading to different elution times. shimadzu.com
For the analysis of this compound, which is not inherently volatile, a chemical derivatization step is often necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. jfda-online.com This process can improve chromatographic properties and enhance detection. jfda-online.com The derivatized analyte is then injected into the GC system, where it is separated based on its boiling point and interaction with the stationary phase. etamu.edu The flame ionization detector (FID) is a common detector for this type of analysis, although coupling GC with a mass spectrometer (GC-MS) provides more definitive identification of the analyte. europa.eu
Table 2: Representative GC Parameters for Derivatized this compound Analysis
| Parameter | Example Condition | Purpose |
| Column | DB-5, 30 m x 0.25 mm, 0.25 µm | A common, non-polar column suitable for a wide range of derivatized compounds. |
| Carrier Gas | Helium at 1 mL/min | Transports the vaporized sample through the column. |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the derivatized analyte. |
| Oven Temperature Program | Initial 100°C, ramp to 280°C | A programmed temperature gradient allows for the separation of compounds with a range of boiling points. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides quantitative data, while MS provides both quantitative and structural information. |
| Derivatization Agent | Silylation or Acylation Reagent | To increase the volatility and thermal stability of the this compound. |
Spectroscopic Methods for Characterization and Detection of this compound
Spectroscopy involves the study of the interaction between matter and electromagnetic radiation. thieme.de It is a powerful tool for probing molecular structure and quantifying the amount of a substance. nih.gov
Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Confirmation
Fourier Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. filab.fr The technique works by shining a beam of infrared light through a sample and measuring how much of the light is absorbed at each wavelength. bruker.com This absorption corresponds to the vibrational frequencies of the chemical bonds within the molecule, providing a "fingerprint" of the compound. bruker.com
For this compound, FT-IR spectroscopy is a crucial tool for confirming its molecular structure. evitachem.com The presence of specific functional groups can be identified by characteristic absorption bands in the FT-IR spectrum. For instance, the stretching vibrations of the C=S bond in the dithiocarbamate (B8719985) group and the C=O and O-H bonds in the carboxymethyl groups will appear at distinct wavenumbers. The FT-IR spectrum can confirm the successful synthesis of the compound by showing the presence of these key functional groups. evitachem.com
Table 3: Key FT-IR Absorption Bands for this compound
| Functional Group | Approximate Wavenumber (cm⁻¹) | Vibrational Mode |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching |
| C=O (Carboxylic Acid) | 1760-1690 | Stretching |
| C-N | 1400-1200 | Stretching |
| C=S (Dithiocarbamate) | 1200-1050 | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative and Qualitative Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a substance. wikipedia.orgtechnologynetworks.com When a molecule absorbs light in this region, it promotes electrons from a ground state to a higher energy excited state. msu.edu The wavelength and intensity of absorption are characteristic of the molecule's electronic structure, particularly the presence of chromophores, which are light-absorbing groups. msu.edu
UV-Vis spectroscopy can be used for both qualitative and quantitative analysis of this compound. wikipedia.org Qualitatively, the UV-Vis spectrum provides information about the presence of conjugated systems or other chromophores within the molecule. Quantitatively, the amount of light absorbed at a specific wavelength is directly proportional to the concentration of the compound in solution, a relationship described by the Beer-Lambert law. wikipedia.org This makes UV-Vis spectroscopy a simple and rapid method for determining the concentration of this compound in a sample. uu.nl
Table 4: Typical UV-Vis Spectroscopic Data for this compound
| Parameter | Value | Significance |
| λmax (Wavelength of Maximum Absorbance) | ~280 nm (Example) | The wavelength at which the compound absorbs light most strongly, useful for quantitative measurements. |
| Molar Absorptivity (ε) | Varies | A constant that relates absorbance to concentration, determined experimentally. |
| Solvent | Water or Buffer | The choice of solvent can influence the position and intensity of absorption bands. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. ebsco.comwikipedia.org It is based on the magnetic properties of atomic nuclei. wikipedia.org When placed in a strong magnetic field, certain nuclei can absorb radiofrequency radiation at specific frequencies, which are dependent on their chemical environment. wikipedia.org The resulting NMR spectrum provides detailed information about the number of different types of nuclei, their connectivity, and their spatial arrangement within the molecule. wikipedia.org
For this compound, ¹H NMR and ¹³C NMR are the most common types of NMR spectroscopy used. ¹H NMR provides information about the number and types of hydrogen atoms, while ¹³C NMR provides similar information for the carbon atoms. By analyzing the chemical shifts, integration (for ¹H NMR), and coupling patterns in the spectra, the complete molecular structure of this compound can be elucidated and confirmed. evitachem.com Experimental ¹H NMR data for this compound in water shows distinct signals that can be assigned to the different protons in the molecule. hmdb.ca
Table 5: Illustrative ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.05 | Doublet of doublets | 4H | Protons on carbons adjacent to the nitrogen |
| ~3.47 | Doublet of doublets | 2H | Protons on one of the carboxymethyl groups |
| ~3.29 | Doublet of doublets | 2H | Protons on the other carboxymethyl group |
X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative technique used to determine the elemental composition and chemical states of the top 1 to 10 nanometers of a material's surface. eag.comthermofisher.commicro.org.au The process involves irradiating a sample with monochromatic X-rays, causing the emission of photoelectrons. eag.comcovalentmetrology.com The kinetic energies of these emitted electrons are characteristic of the elements present and their bonding environments. eag.com
In the context of this compound research, XPS is invaluable for:
Confirming Surface Modification: Verifying the successful grafting or immobilization of this compound onto a substrate by detecting the presence of sulfur, nitrogen, and other characteristic elements on the surface.
Determining Elemental Composition: Quantifying the atomic percentages of elements like carbon, oxygen, nitrogen, and sulfur on the material's surface. cern.ch This data is crucial for assessing the density of functional groups.
Identifying Chemical States: High-resolution XPS scans of specific elemental peaks can distinguish between different oxidation and chemical states. For instance, it can differentiate between sulfide (B99878) and sulfate (B86663) forms of sulfur, providing insight into the integrity of the dithiocarbamate group. eag.com
A typical XPS analysis begins with a survey scan to identify all detectable elements on the surface. eag.com This is followed by high-resolution scans of the core level signals of the elements of interest to obtain detailed chemical state information. eag.comcern.ch
Table 1: Example of Elemental Surface Composition from XPS Analysis
| Element | Binding Energy (eV) Range | Typical Atomic % on a Modified Surface |
| C 1s | 284-289 | 45-55 |
| O 1s | 531-534 | 25-35 |
| N 1s | 399-402 | 3-8 |
| S 2p | 162-169 | 1-5 |
Elemental Analysis Techniques for this compound Compounds
Commonly used techniques for elemental analysis include:
Combustion Analysis: This is a standard method for determining the weight percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). velp.com The sample is combusted in a high-temperature, oxygen-rich environment, and the resulting gases (CO₂, H₂O, N₂, SO₂) are measured. velp.com This technique is fundamental for confirming the empirical formula of a synthesized this compound compound.
Inductively Coupled Plasma (ICP) Techniques: ICP-Optical Emission Spectroscopy (ICP-OES) and ICP-Mass Spectrometry (ICP-MS) are used for highly sensitive detection of trace elements. velp.commeasurlabs.com In the context of this compound research, ICP-based methods are particularly useful for quantifying metal ion concentrations in solution before and after treatment with a this compound-based chelating agent, thereby determining its binding capacity. pcdn.co
Table 2: Representative Elemental Analysis Data for a this compound-based Resin
| Element | Theoretical Weight % | Experimental Weight % |
| Carbon (C) | 45.1 | 44.8 |
| Hydrogen (H) | 5.3 | 5.1 |
| Nitrogen (N) | 8.8 | 8.5 |
| Sulfur (S) | 20.1 | 19.7 |
| Oxygen (O) | 20.7 | 21.9 |
Surface Morphological and Textural Characterization of this compound-Modified Materials
The physical structure of materials modified with this compound, such as their surface topography and porosity, significantly influences their performance in applications like adsorption.
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at high magnification. myscope.trainingwikipedia.org It works by scanning a focused beam of electrons over a sample's surface and detecting the emitted secondary or backscattered electrons to form an image. wikipedia.orgthinkymixer.com
In this compound research, SEM is used to:
Observe changes in the surface texture of a material after modification.
Assess the uniformity of the coating or functionalization.
Examine the particle size and shape of this compound-based resins or powders. thinkymixer.com
SEM images can reveal whether the modification process leads to a smooth, rough, or porous surface, which can impact the accessibility of the this compound functional groups.
The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of a material. catalysis.bloganton-paar.com It is based on the physical adsorption of a gas, typically nitrogen, onto the surface of the material at cryogenic temperatures. iitk.ac.inmalvernpanalytical.com By measuring the amount of gas adsorbed at various relative pressures, the total surface area, including the area within pores, can be calculated. anton-paar.comlucideon.com
The specific surface area is a critical parameter for this compound-modified adsorbents, as a higher surface area generally provides more sites for interaction with target species like heavy metal ions. catalysis.blog
The Barrett-Joyner-Halenda (BJH) method is often used in conjunction with gas adsorption isotherm data to determine the pore size distribution of a material. lucideon.comnumberanalytics.com The BJH model specifically analyzes the desorption branch of the isotherm to calculate the volume and diameter of pores, particularly in the mesoporous range (2-50 nm). numberanalytics.comyoutube.com
Understanding the pore size distribution is crucial because it affects the diffusion of molecules to the active this compound sites within the material's structure. numberanalytics.com
Table 3: Typical Surface and Pore Characteristics of a this compound-Modified Silica (B1680970) Gel
| Parameter | Value |
| BET Surface Area (m²/g) | 150 - 250 |
| BJH Adsorption Cumulative Pore Volume (cm³/g) | 0.4 - 0.7 |
| BJH Adsorption Average Pore Diameter (nm) | 8 - 15 |
Thermal Analysis Techniques for Stability Assessment of this compound Materials
Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. podhikaiscientific.com For this compound-modified materials, these methods are essential for determining their thermal stability and decomposition behavior, which dictates their operational limits in various applications.
The primary techniques used include:
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. americanpharmaceuticalreview.commeasurlabs.com It is used to detect thermal events such as melting, crystallization, and glass transitions. d-nb.info For this compound materials, DSC can provide insights into the material's thermal history and the energy associated with its decomposition. d-nb.info
Table 4: Illustrative Thermal Decomposition Data for a this compound Polymer
| Thermal Analysis Technique | Parameter | Temperature (°C) |
| TGA | Onset of Decomposition | ~220 |
| TGA | Temperature of Maximum Decomposition Rate | ~280 |
| DSC | Decomposition Peak (Tpeak) | ~285 |
| DSC | Enthalpy of Decomposition (ΔHd) (J/g) | 150 - 500 |
Future Directions and Emerging Research Avenues for Dicarboxymethyldithiocarbamate
Development of Novel Synthetic Strategies and Advanced Functionalization
While the traditional synthesis of dicarboxymethyldithiocarbamate is well-established, future research could focus on developing more sustainable and efficient synthetic routes. rsc.org Recent advancements in green chemistry, such as the use of deep eutectic solvents (DES) or polyethylene (B3416737) glycol (PEG) as reaction media, offer pathways to environmentally friendly and faster synthesis of dithiocarbamate (B8719985) derivatives. rsc.org These methods could be adapted for this compound, potentially leading to higher yields and reduced waste.
Advanced functionalization represents a significant frontier. The core structure of this compound can be modified to impart new functionalities or to be grafted onto various substrates. Future research could explore:
Polymer Conjugation: Attaching this compound to water-soluble polymers could enhance its performance in wastewater treatment by creating larger, more easily separable precipitates. google.com Polymeric dithiocarbamates have demonstrated faster chelation and precipitation of heavy metals compared to their small-molecule counterparts. google.com
Surface Functionalization of Nanomaterials: Grafting this compound onto materials like silica (B1680970) nanocomposites, magnetic reduced graphene oxide, or metal-organic frameworks (MOFs) could create highly efficient and reusable adsorbents for environmental remediation. rsc.orgresearchgate.netbohrium.com
Sensor Development: The dithiocarbamate group is an effective linker for gold and silver nanoparticles. rsc.orgrsc.org Functionalizing nanoparticles with this compound could lead to the development of novel colorimetric sensors for the detection of specific metal ions. rsc.orgrsc.org For instance, dithiocarbamate-functionalized silver nanoparticles have been used to sense polycyclic aromatic hydrocarbons. acs.org
A summary of potential functionalization strategies is presented in Table 1.
Table 1: Potential Functionalization Strategies for this compound| Strategy | Substrate/Modifier | Potential Application | Reference |
|---|---|---|---|
| Polymer Conjugation | Water-soluble polymers (e.g., ethylene (B1197577) dichloride/ammonia (B1221849) polymers) | Enhanced heavy metal precipitation in wastewater | google.com |
| Nanoparticle Functionalization | Gold or Silver Nanoparticles | Colorimetric sensors for metal ions | rsc.orgrsc.org |
| Surface Grafting | Silica Nanocomposites, Graphene Oxide, MOFs | High-efficiency adsorbents for environmental remediation | rsc.orgresearchgate.netbohrium.com |
| Calixarene Conjugation | Calix researchgate.netarene | Host-guest systems for pollutant detection | acs.org |
Exploration of New Coordination Complexes and Supramolecular Architectures
Dithiocarbamates are exceptionally versatile ligands, forming stable complexes with a wide array of transition metals, lanthanides, and main group elements. mdpi.comresearchgate.net The coordination chemistry of this compound, however, remains a relatively underexplored area. The presence of two carboxylate groups in addition to the dithiocarbamate moiety offers intriguing possibilities for forming complex coordination polymers and multidimensional networks.
Future research should focus on:
Synthesis of Novel Metal Complexes: Systematic investigation into the reaction of this compound with a broader range of metal ions could yield novel coordination compounds with unique structural and electronic properties. The coordination chemistry of copper with dithiocarbamates is particularly rich, with complexes in +1, +2, and +3 oxidation states being known. mdpi.com
Supramolecular Chemistry: The interplay of the dithiocarbamate and carboxylate groups could direct the formation of intricate supramolecular architectures through hydrogen bonding and other weak interactions. researchgate.netmdpi.com Studies on other dithiocarbamates have shown that remote substituents can dictate the modes of supramolecular association, a principle that could be exploited with this compound. rsc.org The formation of chiral supramolecular assemblies has also been observed in dithiocarbamate monolayers, suggesting another avenue for exploration. acs.orgacs.org
Mixed-Ligand Systems: Introducing auxiliary ligands into the coordination sphere of this compound-metal complexes could lead to heteroleptic compounds with tailored functionalities, for applications in catalysis or materials science. nih.gov
Enhancement of Performance in Environmental Remediation Applications
This compound's ability to chelate heavy metals is its most well-documented property. Future research should aim to enhance its efficiency and expand its applicability in environmental remediation. This can be achieved by:
Development of Dithiocarbamate-Functionalized Adsorbents: As mentioned, grafting this compound onto solid supports like lignin, silica, or magnetic nanoparticles can create robust and regenerable materials for the removal of heavy metal ions from aqueous solutions. rsc.orgbohrium.comrsc.org Lignin-based dithiocarbamate has shown promise as a bio-adsorbent, and the resulting metal-loaded material could have secondary applications, such as a free radical scavenger. rsc.org
Polymer-Enhanced Flocculation: Dithiocarbamate-functionalized polymers have been shown to be highly effective in precipitating heavy metals from industrial wastewater. google.comgoogle.com Research into this compound-containing polymers could lead to more efficient "one-step" treatment chemicals that require minimal use of additional flocculants. google.com
Selective Metal Recovery: Future studies could focus on tuning the selectivity of this compound-based materials for the recovery of specific valuable or highly toxic metals from complex mixtures, which is crucial for resource recycling and waste minimization.
Table 2 highlights recent advancements in dithiocarbamate-based materials for heavy metal removal.
Table 2: Dithiocarbamate-Functionalized Materials for Enhanced Heavy Metal Removal| Material | Target Metal Ions | Key Finding | Reference |
|---|---|---|---|
| DTC-Functionalized Polymer Brush on SiO₂ | Cu²⁺, Pb²⁺, Cd²⁺ | Rapid and enhanced capture of heavy metal ions | rsc.org |
| DTC-Functionalized Lignin | Metallic ions | Efficient removal and potential for value-added use of metal-loaded sorbent | rsc.org |
| DTC-Modified Magnetic Reduced Graphene Oxide | Cu(II), Cd(II), Pb(II), Hg(II) | High removal efficiency and easy magnetic separation | bohrium.com |
| DTC-Functionalized Zr⁴⁺ MOF | Pb²⁺ | Extremely fast sorption (~100% removal in 1 min) | researchgate.net |
| DTC Surfactant Derivative | Mn²⁺, Zn²⁺, Pb²⁺ | Superior adsorption capacity in a liquid adsorbent form | nih.gov |
Interdisciplinary Research Initiatives with this compound
The versatility of the dithiocarbamate functional group suggests that this compound could find applications in fields beyond environmental chemistry. Interdisciplinary research initiatives are key to unlocking this potential.
Medicinal Chemistry: Dithiocarbamate complexes, particularly of gold and copper, have shown anticancer activity. researchgate.netspandidos-publications.com The water-solubility of this compound, conferred by its carboxyl groups, could make its metal complexes interesting candidates for biological evaluation.
Agriculture: Dithiocarbamates have a long history of use as fungicides and pesticides. researchgate.netbspublications.com Research could explore the biological activity of this compound and its derivatives, potentially leading to new agrochemicals with different environmental profiles. bspublications.com
Materials Science and Catalysis: Dithiocarbamate complexes can serve as single-source precursors for the synthesis of nanoscale metal sulfides, which have applications in catalysis and electronics. mdpi.comacs.org Furthermore, dithiocarbamate-functionalized materials are being explored as catalysts for organic reactions and as sensors. acs.orgmdpi.com The unique structure of this compound could be leveraged in these areas.
Advanced Computational Modeling for Predictive Research and Material Design
Computational chemistry offers powerful tools to predict the properties of molecules and materials, guiding experimental efforts. For this compound, future computational research could involve:
Density Functional Theory (DFT) Studies: DFT calculations can be used to optimize the geometries of this compound and its metal complexes, providing insights into bond lengths, bond angles, and electronic structure. set-science.combohrium.comrsc.org Such studies can help to understand the nature of the metal-ligand bond and predict the stability of different coordination modes. researchgate.netresearchgate.net
Predicting Reactivity and Selectivity: Computational models can be employed to calculate quantum chemical descriptors that correlate with the reactivity and biological activity of dithiocarbamate complexes. set-science.com This can aid in the rational design of new this compound derivatives with enhanced selectivity for specific metal ions or improved biological efficacy.
Modeling Supramolecular Interactions: Advanced computational methods can be used to study the non-covalent interactions that govern the formation of supramolecular architectures. researchgate.net This would be particularly valuable for predicting how the carboxyl groups of this compound will influence crystal packing and the formation of extended networks.
By pursuing these future research directions, the scientific community can build upon the existing knowledge of this compound to develop new materials and applications that address challenges in environmental science, medicine, and technology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
